3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone
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Overview
Description
3-(1,3-Dioxan-2-YL)-4’-iodopropiophenone: is an organic compound that features a 1,3-dioxane ring attached to a propiophenone backbone with an iodine substituent at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the acetalization of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The resulting 1,3-dioxane derivative can then undergo iodination using reagents such as iodine or N-iodosuccinimide (NIS) under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3), lithium diisopropylamide (LDA), or Grignard reagents (RMgX).
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-(1,3-Dioxan-2-YL)-4’-iodopropiophenone is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxan-2-YL)-4’-iodopropiophenone involves its interaction with molecular targets through its functional groups. The iodine substituent can participate in halogen bonding, while the 1,3-dioxane ring can engage in hydrogen bonding and other non-covalent interactions . These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
- 3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone
- 1,3,5-Tris(1,3-dioxan-2-yl)-benzene derivatives
- 1,3-Dioxane derivatives of benzenedicarboxaldehyde
Uniqueness: The presence of the 1,3-dioxane ring also imparts distinct stereochemical properties that can be leveraged in various synthetic and industrial processes .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-iodophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUXVZGRGYZBOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645902 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-52-9 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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